N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide follows IUPAC guidelines by prioritizing functional groups and substituents. The parent heterocycle is 1H-pyrazolo[3,4-d]pyrimidine , a fused bicyclic system comprising pyrazole (positions 1–3) and pyrimidine (positions 4–6). Key substituents include:
- A phenyl group at position 1 of the pyrazolopyrimidine ring.
- A sulfanyl (-S-) group at position 4, connected to an acetamide moiety.
- The acetamide’s nitrogen is further substituted with a (2-chlorophenyl)methyl group.
This nomenclature aligns with conventions for pyrazolopyrimidine derivatives, where numbering begins at the pyrazole nitrogen and proceeds clockwise.
Molecular Formula and Weight Analysis
The molecular formula is C₂₁H₁₆ClN₅OS , derived from the following constituents:
- Pyrazolopyrimidine core : C₇H₄N₄ (1-phenyl substitution adds C₆H₅).
- Sulfanyl-acetamide side chain : C₂H₃NOS.
- (2-Chlorophenyl)methyl group : C₇H₆Cl.
The molecular weight is 421.91 g/mol , calculated as:
$$
(12.01 \times 21) + (1.01 \times 16) + (35.45 \times 1) + (14.01 \times 5) + (32.07 \times 1) + (16.00 \times 1) = 421.91 \, \text{g/mol}
$$
This aligns with mass spectrometry data for related pyrazolopyrimidine acetamides.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyrazolopyrimidine core | C₇H₄N₄ |
| Phenyl substituent | C₆H₅ |
| Sulfanyl group | S |
| Acetamide chain | C₂H₄NO |
| (2-Chlorophenyl)methyl | C₇H₆Cl |
| Total | C₂₁H₁₆ClN₅OS |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Pyrazolopyrimidine protons : Aromatic protons resonate at δ 8.5–9.0 ppm (pyrimidine H-2 and H-6). The pyrazole H-4 appears as a singlet near δ 7.8 ppm.
- Phenyl groups : The 1-phenyl group shows multiplet signals at δ 7.2–7.6 ppm, while the (2-chlorophenyl)methyl group exhibits a doublet for the methylene (-CH₂-) at δ 4.5 ppm and aromatic protons at δ 7.3–7.6 ppm.
- Acetamide backbone : The methylene (-S-CH₂-CO-) group appears as a triplet at δ 3.2 ppm, and the amide proton (-NH-) resonates at δ 8.1 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- N-H stretch (amide): 3300–3250 cm⁻¹.
- C=O stretch : 1680–1660 cm⁻¹.
- C-S stretch : 690–665 cm⁻¹.
- Aromatic C=C/C=N stretches : 1600–1450 cm⁻¹.
Mass Spectrometry (MS)
The ESI-MS spectrum exhibits a molecular ion peak at m/z 422.0 [M+H]⁺ , with fragmentation patterns including:
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray data for this compound is unavailable, crystallographic studies of analogous pyrazolopyrimidine derivatives reveal:
- Pyrazolopyrimidine ring planarity : Dihedral angles <5° between fused rings.
- Sulfanyl-acetamide conformation : The -S-CH₂-CO- chain adopts a gauche configuration to minimize steric hindrance.
- Intermolecular interactions : N-H···O hydrogen bonds between acetamide groups and π-π stacking between aromatic rings stabilize the lattice.
Table 2: Comparative Crystallographic Parameters (Analogous Compounds)
| Parameter | Value (Analog) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=10.2 Å, b=14.5 Å, c=8.7 Å |
| Dihedral angle (pyrazolopyrimidine) | 3.8° |
| Hydrogen bond length | 2.85–3.10 Å |
Data inferred from.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-17-9-5-4-6-14(17)10-22-18(27)12-28-20-16-11-25-26(19(16)23-13-24-20)15-7-2-1-3-8-15/h1-9,11,13H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLDOLFVFKDLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzylamine with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different biological activities and are often explored for their therapeutic potential .
Scientific Research Applications
Structural Characteristics
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
- CAS Number : 893932-96-2
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 345.85 g/mol
Physical Properties
The compound is characterized by specific physical properties that influence its solubility and bioavailability, crucial for pharmacological applications. It features a chlorophenyl moiety and a pyrazolo-pyrimidine structure, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo moiety. This compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
- Case Studies :
- A study demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective concentration levels for therapeutic action .
- Another investigation reported that similar pyrazolo compounds displayed anti-inflammatory and anticancer profiles, suggesting a dual mechanism that could be exploited for therapeutic purposes .
Anti-inflammatory Properties
The pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural features of this compound facilitate interactions with inflammatory pathways, potentially leading to reduced inflammation in various models.
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, compounds with similar structures have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial strains, indicating potential use as antimicrobial agents.
- Analgesic Effects : The compound may possess pain-relieving properties akin to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further exploration in pain management.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. The molecular targets include CDK2 and CDK5, among others .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 2-chlorophenylmethyl group distinguishes it from analogs with alternative aryl substitutions. Key comparisons include:
N-[(4-Methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide ()
- Substituent : 4-Methylphenylmethyl (electron-donating).
- Molecular Formula : C21H19N5OS.
- Molecular Weight : 389.47 g/mol.
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Substituent : 4-Acetamidophenyl (polar, hydrogen-bonding).
- Key Difference: The acetamide group introduces additional hydrogen-bonding sites, which may enhance target affinity but reduce metabolic stability compared to the non-polar 2-chlorophenyl group in the target compound .
Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives Featuring Piperazine Linkers ()
Compounds such as XIId (N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide) highlight the impact of replacing the sulfanyl group with a piperazine ring:
- Molecular Formula : C23H22ClN7O.
- Melting Point : 156–158°C.
- Yield : 75%.
- However, the sulfanyl group in the target compound may confer greater conformational rigidity, affecting binding specificity .
Crystallographic and Conformational Insights
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) ()
- Dihedral Angle : 67.84° between pyrimidine and benzene rings.
- Intramolecular Interaction : N–H⋯N hydrogen bond stabilizes a folded conformation.
- Key Difference: The target compound’s pyrazolo[3,4-d]pyrimidine core (vs.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Dihedral Angle : 42.25° (more planar than ARARUI).
- Implication: Substitution at the 2-position (target) vs.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have gained attention for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through various studies, highlighting its potential as an anti-cancer agent and its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl moiety and a pyrazolo[3,4-d]pyrimidine scaffold, which are known to contribute to its biological activity.
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine structure act primarily as inhibitors of various kinases involved in cell signaling pathways that regulate cell proliferation and survival. The specific mechanisms include:
- Inhibition of EGFR : Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. For instance, a related compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Induction of Apoptosis : Compounds similar to this compound have been found to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced apoptotic signaling .
- Cell Cycle Arrest : Flow cytometric analyses have revealed that these compounds can arrest the cell cycle at specific phases (S and G2/M), further contributing to their anti-cancer effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 (Lung cancer) | 8.21 | EGFR inhibition, apoptosis induction |
| Compound 12b | HCT116 (Colon cancer) | 19.56 | EGFR inhibition |
| Compound 8 | MCF7 (Breast cancer) | 3.79 | Cytotoxicity |
| Compound 71 | NCI-H226 (Lung cancer) | 18–30 | Cytotoxicity |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on A549 Cells : A study demonstrated that a derivative with structural similarities to this compound showed significant anti-proliferative activity against A549 lung cancer cells with an IC50 value of 26 µM .
- Combination Therapy : Research has indicated that combining pyrazolo[3,4-d]pyrimidines with other therapeutic agents enhances their efficacy against resistant cancer cell lines . Such combinations may improve treatment outcomes in patients with advanced malignancies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?
- Methodology : Synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamide derivatives via nucleophilic substitution. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred to stabilize intermediates and enhance reactivity .
- Catalysts : Bases such as potassium carbonate or sodium hydride are critical for deprotonation during sulfanylation .
- Temperature : Reactions are often conducted under reflux (80–120°C) to achieve completion within 6–12 hours .
- Validation : Monitor reaction progress via TLC or HPLC, followed by purification using column chromatography .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : and NMR identify substituent integration and carbon environments (e.g., pyrazolo-pyrimidine core vs. chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 467.08 for CHClNOS) .
- X-ray crystallography : Resolve ambiguous stereochemistry or bond angles (see advanced questions for details) .
Advanced Research Questions
Q. What computational methods are recommended to predict the biological targets of this compound?
- Approach :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) based on pyrazolo-pyrimidine scaffolds .
- QSAR modeling : Correlate substituent effects (e.g., chlorophenyl vs. methoxy groups) with bioactivity data from analogous compounds .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. How do crystallographic studies inform conformational stability?
- Key findings :
- Intramolecular hydrogen bonding : The pyrimidine N–H group often forms a hydrogen bond with the acetamide carbonyl, stabilizing a folded conformation .
- Torsion angles : Dihedral angles between the pyrazolo-pyrimidine core and chlorophenyl group range from 42–68°, influencing steric interactions and solubility .
- Packing motifs : π-π stacking between aromatic rings and van der Waals interactions dominate crystal lattice stability .
- Tools : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL and visualization in PLATON .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) or incubation time .
- Cellular context : Differences in membrane permeability or efflux pump activity (e.g., P-gp overexpression) .
- Resolution : Normalize data using positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal assays (e.g., SPR binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
